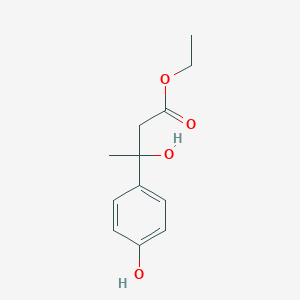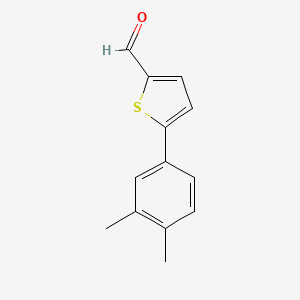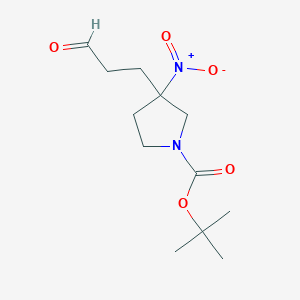
Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C8H15NO3. It is a derivative of pyrrolidine, featuring a nitro group and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate involves large-scale nitration reactions with stringent safety measures to handle the reactive nitrating agents. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be explored for its therapeutic potential, especially in the development of new drugs targeting various diseases.
Industry: In the chemical industry, it serves as a building block for the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
Tert-butyl pyrrolidine-1-carboxylate: Lacks the nitro and oxopropyl groups.
3-Nitropropyl pyrrolidine-1-carboxylate: Similar structure but without the tert-butyl group.
Tert-butyl 3-aminopyrrolidine-1-carboxylate: Contains an amino group instead of a nitro group.
Uniqueness: Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate is unique due to the presence of both the nitro and oxopropyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Propiedades
Número CAS |
1309581-44-9 |
|---|---|
Fórmula molecular |
C12H20N2O5 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O5/c1-11(2,3)19-10(16)13-7-6-12(9-13,14(17)18)5-4-8-15/h8H,4-7,9H2,1-3H3 |
Clave InChI |
BDKPPDHXHGVSJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(CCC=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
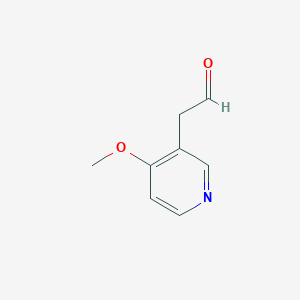
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)
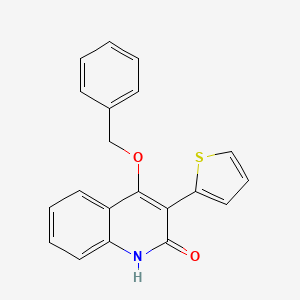
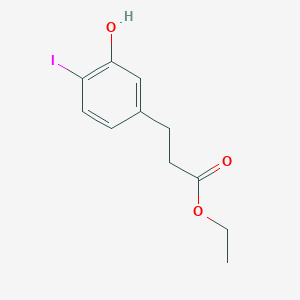
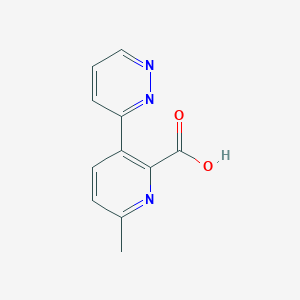
![Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B15355861.png)
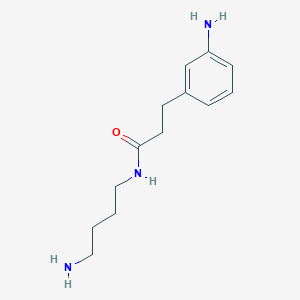
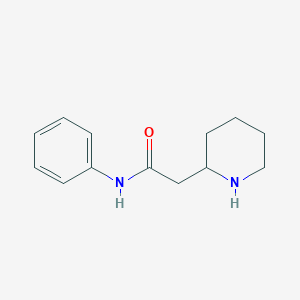
![1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanone](/img/structure/B15355879.png)
![1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15355885.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)
